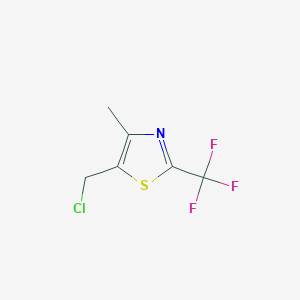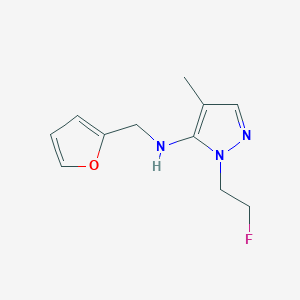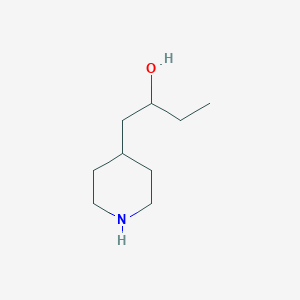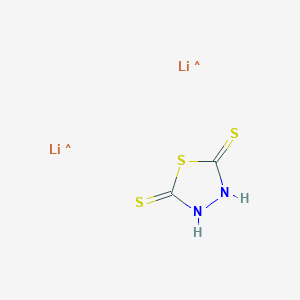![molecular formula C10H13FN2O6 B11746430 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B11746430.png)
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione is a synthetic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorinated oxolane ring and a pyrimidine dione moiety. It is known for its potential biological activities and is often studied for its role in medicinal chemistry and drug development.
Preparation Methods
The synthesis of 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione typically involves several steps:
-
Synthetic Routes and Reaction Conditions
- The synthesis begins with the preparation of the fluorinated oxolane ring. This can be achieved through the fluorination of a suitable precursor, followed by the introduction of hydroxyl and hydroxymethyl groups.
- The pyrimidine dione moiety is then synthesized separately, often starting from a uracil derivative.
- The final step involves the coupling of the fluorinated oxolane ring with the pyrimidine dione moiety under specific reaction conditions, such as the use of a coupling agent and a suitable solvent.
-
Industrial Production Methods
- Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
- The process may include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione undergoes various chemical reactions:
-
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The fluorine atom in the oxolane ring can be substituted with other functional groups under appropriate conditions.
-
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
-
Major Products
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione has a wide range of applications in scientific research:
-
Chemistry
- Used as a building block in the synthesis of more complex molecules.
- Studied for its reactivity and potential to form new chemical entities.
-
Biology
- Investigated for its potential biological activities, including antiviral and anticancer properties.
- Used in studies to understand its interaction with biological macromolecules.
-
Medicine
- Explored as a potential therapeutic agent in drug development.
- Studied for its pharmacokinetic and pharmacodynamic properties.
-
Industry
- Utilized in the development of new materials with specific properties.
- Applied in the synthesis of intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets:
-
Molecular Targets
- The compound may interact with enzymes or receptors involved in key biological pathways.
- It can inhibit or activate specific proteins, leading to a cascade of biochemical events.
-
Pathways Involved
- The exact pathways depend on the biological context and the specific target of the compound.
- It may modulate signaling pathways, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione: Similar structure but different stereochemistry.
1-[(2S,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione: Contains an additional methyl group.
-
Uniqueness
- The specific stereochemistry and functional groups of this compound contribute to its unique biological and chemical properties.
- Its fluorinated oxolane ring and pyrimidine dione moiety make it distinct from other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H13FN2O6 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c11-6-7(16)5(3-15)19-9(6)13-1-4(2-14)8(17)12-10(13)18/h1,5-7,9,14-16H,2-3H2,(H,12,17,18)/t5-,6+,7-,9?/m1/s1 |
InChI Key |
QQGGRUHEDAEEQQ-GHKVCSSESA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1C2[C@H]([C@@H]([C@H](O2)CO)O)F)CO |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11746363.png)
![3-[(2-hydroxybenzyl)amino]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11746370.png)
![3-cyclopropyl-1-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11746384.png)

![3-cyclopropyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B11746393.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11746396.png)

amine](/img/structure/B11746425.png)
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]-dioxol-6-ol](/img/structure/B11746435.png)


![[2-(3-Bromo-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B11746440.png)

![2-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11746445.png)
